1,3,8-Triazaspiro[4.5]decan-2-one - 561314-52-1

1,3,8-Triazaspiro[4.5]decan-2-one

Catalog Number: EVT-307052
CAS Number: 561314-52-1
Molecular Formula: C7H13N3O
Molecular Weight: 155.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

For instance, microwave-assisted solid-phase synthesis has proven effective in accelerating the formation of the spiroimidazolidinone system. [] Another study describes a synthesis route utilizing the reaction of N-benzyl-4-piperidone with amino acid amides attached to a solid support. []

Molecular Structure Analysis

X-ray crystallography studies have provided detailed insights into the three-dimensional structures of various 1,3,8-triazaspiro[4.5]decan-2-one derivatives. These studies highlight the influence of substituents on the conformation and overall shape of the molecule, impacting its binding affinity and selectivity towards specific targets. [, , , , ]

Chemical Reactions Analysis
  • N-alkylation: The nitrogen atoms in the scaffold can be readily alkylated using alkyl halides or other alkylating agents. This reaction allows for the introduction of different alkyl groups, altering the lipophilicity and steric hindrance of the molecule. []

In another study, a series of 1,3,8-Triazaspiro[4.5]decan-4-one derivatives demonstrated the ability to inhibit permeability transition pores, suggesting a potential mechanism involving interaction with the c subunit of ATP synthase. []

Applications
  • Drug discovery: Researchers have explored the potential of 1,3,8-triazaspiro[4.5]decan-2-one derivatives as therapeutic agents for diverse conditions. For instance, they have shown promise as potential antipsychotic agents, [] dopamine D2 receptor radioligands, [] and bradykinin B2 receptor antagonists. [] Furthermore, derivatives have been investigated for their potential in treating pain, [] anxiety, [, ] and even cancer. [, , , ]
  • Chemical probes: The diverse range of biological activities exhibited by 1,3,8-Triazaspiro[4.5]decan-2-one derivatives makes them valuable tools for studying various biological processes. They can be used as pharmacological probes to investigate the roles of specific receptors or enzymes in cellular signaling pathways. [, ]

3-Ethyl-8-methyl-1,3,8-triazabicyclo[4.4.0]decan-2-one

  • Compound Description: This compound exhibits potent microfilaricidal activity and has been studied for its potential as a filaricide. Research has explored its activity against the parasite Litomosoides carinii in both Mongolian jirds and cotton rats. [, ]

1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one

  • Compound Description: This compound demonstrates promising cytotoxic activity against several human leukemia cell lines, including K562, HL60, and U937 cells. []

8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198)

  • Compound Description: Ro 64-6198 serves as a potent and selective full agonist of the nociceptin/orphanin FQ opioid peptide (NOP) receptor. This compound exhibits activity in both in vitro assays, such as cAMP accumulation and G-protein coupling, and in vivo models, impacting analgesia, anxiety, and locomotor responses. [, ]
  • Compound Description: These pseudopeptides incorporate alkyl-, cycloalkyl-, aryl-, and aralkyl-substituted 1,3,8-triazaspiro[4.5]decan-4-one-3-acetic acid moieties as surrogates for a specific amino acid sequence in the bradykinin B2 receptor antagonist [Pro3, Phe5]HOE 140. Notably, compounds NPC 18521 and NPC 18688 within this series displayed potent bradykinin B2 receptor antagonism in both in vitro binding assays and in vivo models. []

[123I]-8-[4-[2-(5-Iodothienyl)]-4-oxobutyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

  • Compound Description: This compound is a potential radioligand for visualizing dopamine D2 receptors using single-photon emission computed tomography (SPECT). It possesses high affinity for the dopamine D2 receptor (Ki = 1.9 nM) and demonstrates selectivity over serotonin 5HT2 receptors (Ki 5HT2/D2 = 16.7) in in vitro studies. []

8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Compound 3)

  • Compound Description: This compound exhibits antipsychotic activity in various preclinical models, including behavioral tests in rats and squirrel monkeys. []

N-(2-(1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide (22a)

  • Compound Description: 22a exhibits potent and selective inhibition of the enzyme phospholipase D2 (PLD2), with an IC50 value of 20 nM. It also displays a 75-fold selectivity for PLD2 over PLD1. [, ]

8-(Heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones

  • Compound Description: This series of compounds was designed to explore the structure-activity relationship of N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones for their activity at opioid receptors (mu, delta, kappa) and the opioid receptor like-1 (ORL-1). Results indicated that substitutions on the biaryl moiety influenced the affinity for the mu-opioid receptor. []
  • Compound Description: These compounds demonstrated the ability to enhance the sensitivity of P388 and L1210 leukemia cells in mice models to the anticancer drugs cisplatin and cyclophosphamide, indicating their potential as adjuvants in leukemia chemotherapy. []
  • Compound Description: These derivatives function as inhibitors of permeability transition pores, which play a crucial role in ischemia-reperfusion injury. The research suggests that these derivatives exert their inhibitory effects through a mechanism distinct from that of Oligomycin A, a known inhibitor of the ATP synthase c subunit, potentially offering a novel approach for cardioprotection. []

8-Benzyl-4-(p-substituted-benzyl)-1,4,8-triazaspiro[4.5]decan-2-one Library

  • Compound Description: A 120-member library of 8-benzyl-4-(p-substituted-benzyl)-1,4,8-triazaspiro[4.5]decan-2-ones was synthesized on SynPhase Lanterns, showcasing a diverse range of substitutions at the 4-position. []

1-Oxa-3,8-diazaspiro[4.5]decan-2-ones

  • Compound Description: This series of compounds, specifically those substituted at the 8-position with 2-(3-indolyl)ethyl, 3-(2-methoxyphenoxy)-2-hydroxypropyl, or 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl groups, were investigated for their antihypertensive properties in spontaneous hypertensive rats. Notable compounds within this series displayed alpha-adrenergic blocking activity. []

(5S,8S)-8-[{(1R)-1-(3,5-Bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one

  • Compound Description: This compound, a potent NK-1 receptor antagonist, has been extensively studied for its pharmaceutical properties. Research has focused on developing various salt forms, including hydrochloride and tosylate salts, to optimize its formulation and delivery. [, , , , , , , , , ]

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

  • Compound Description: This compound acts as a dual inhibitor of anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR), demonstrating potential as an anticancer agent, particularly for non-small cell lung cancer (NSCLC), including brain metastases. []

Properties

CAS Number

561314-52-1

Product Name

1,3,8-Triazaspiro[4.5]decan-2-one

IUPAC Name

1,3,8-triazaspiro[4.5]decan-2-one

Molecular Formula

C7H13N3O

Molecular Weight

155.2 g/mol

InChI

InChI=1S/C7H13N3O/c11-6-9-5-7(10-6)1-3-8-4-2-7/h8H,1-5H2,(H2,9,10,11)

InChI Key

XLZONOPLKJMTSW-UHFFFAOYSA-N

SMILES

C1CNCCC12CNC(=O)N2

Canonical SMILES

C1CNCCC12CNC(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.